molecular formula C19H27Cl3N2O B1662558 (+)-U-50488 hydrochloride CAS No. 67197-96-0

(+)-U-50488 hydrochloride

Cat. No. B1662558
CAS RN: 67197-96-0
M. Wt: 405.8 g/mol
InChI Key: KGMMGVIYOHGOKQ-JAXOOIEVSA-N
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Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .


Molecular Structure Analysis

The molecular structure of a hydrochloride depends on the parent compound. Hydrochlorides have one hydrogen atom, one chlorine atom, and the atoms of the parent compound .


Chemical Reactions Analysis

Hydrochlorides can participate in various chemical reactions depending on the parent compound. They can act as acids in reactions and can react with bases to form water and the parent compound .


Physical And Chemical Properties Analysis

Hydrochlorides are usually white crystalline solids. They are typically soluble in water and polar solvents due to the ionic nature of the hydrochloride group .

Scientific Research Applications

  • Neuropharmacology : U-50488 has been studied for its effects on behavior and neuropharmacology. In rats and rhesus monkeys, it demonstrated potent antinociceptive activity, with effects similar to those of other kappa agonists but distinct from mu agonists like morphine. This suggests its potential application in pain management and understanding opioid receptor functions (Tang & Collins, 2004).

  • Urology : Its role in urological research has been noted, particularly in addressing lower urinary tract dysfunction associated with spinal cord injury. U-50488 was found to decrease detrusor-sphincter dyssynergia, improving voiding efficiency in spinal cord injured rats (Yokoyama et al., 2004).

  • Toxicological Studies : The compound's toxic effects were explored through a study where its toxicity was inhibited by administration of a mixture of potencies of its enantiomer. This suggests its relevance in studying stereoisomer interactions and toxicological effects (Kuzeff et al., 2004).

  • Gender Differences in Pharmacology : A study investigated sex differences in the sensitivity to the depressive-like effects of U-50488 in rats. This research is critical in understanding gender-specific responses in pharmacology, particularly for mood-related disorders and drug addiction (Russell et al., 2014).

  • Neurological Research : U-50488 was identified as promoting oligodendrocyte differentiation and myelination, suggesting its potential as a therapeutic target for remyelination in diseases like multiple sclerosis (Mei et al., 2016).

  • -Velasco, 2012)](https://consensus.app/papers/receptor-agonist-u50488-blocks-channels-voltage-hassan/1de4647362e35dbcb26c407b154bc6df/?utm_source=chatgpt).

Safety And Hazards

Hydrochlorides can be corrosive and irritating to the skin, eyes, and respiratory tract. Appropriate safety measures, such as wearing personal protective equipment, should be taken when handling them .

Future Directions

The future directions for a specific hydrochloride would depend on its applications. For example, hydrochlorides used in medications might be studied for their potential in treating new diseases or conditions .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMMGVIYOHGOKQ-JAXOOIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-U-50488 hydrochloride

CAS RN

114528-81-3
Record name Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114528-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
A Haji, R Takeda - Japanese journal of pharmacology, 2001 - Elsevier
… The selective agonist of k receptors U-50488 hydrochloride (trans-(±)-3,4-dichloro-N-methylN-[2-(1-pyrrol-idinyl)-cyclohexyl]-benzeneacetamide, 0.3 – 3.0 mg/kg; TOCRIS, St. Louis, MO…
Number of citations: 24 www.sciencedirect.com
Y Wang, M Yan, G Zheng, L He, H Yang - Acta Pharmacologica Sinica, 2014 - nature.com
Aim: The aim of this study was to identify κ-opioid receptor (KOR) agonists from a library of 80 000 small-molecule compounds and provide the experimental basis for the development …
Number of citations: 9 www.nature.com
I Sora, XF Li, M Funada, S Kinsey, GR Uhl - European journal of …, 1999 - Elsevier
Writhing responses to intraperitoneal acetic acid administration and their modulation by μ-, κ- and δ-opioid receptor agonists were compared in wild-type and μ-opioid receptor knockout …
Number of citations: 73 www.sciencedirect.com
ALA Mohr, M Friscia, D Papsun… - Journal of Analytical …, 2016 - academic.oup.com
Following series of synthetic cannabinoid and synthetic cathinone derivatives, the illicit drug market has begun to see increased incidence of synthetic opioids including fentanyl and its …
Number of citations: 218 academic.oup.com
CG Jang, SY Lee, Y Park, T Ma, HH Loh, K Ho - Molecular brain research, 2001 - Elsevier
The present study examined the hypothesis whether the opioid receptors (μ, δ, and κ) contribute to a behavioral dopaminergic activation produced by dopamine receptor agonist, …
Number of citations: 15 www.sciencedirect.com
M Narita, N Kuzumaki, M Miyatake… - Journal of …, 2006 - Wiley Online Library
… Effect of a selective κ-opioid receptor agonist (–)-trans-(1S,2S)-U-50488 hydrochloride (U50,488H) on the differentiation of neural stem cells into microtubule-associated protein 2ab (…
Number of citations: 161 onlinelibrary.wiley.com
R Capasso, F Borrelli, J Zjawiony… - …, 2008 - Wiley Online Library
… Naloxone hydrochloride and U-50488 hydrochloride were purchased from Sigma (Milan, Italy); nor-binaltorphimine was purchased from Tocris Cookson (Northpoint, UK); SDE (with or …
Number of citations: 46 onlinelibrary.wiley.com
K Miyano, Y Yoshida, S Hirayama, H Takahashi, H Ono… - Cells, 2021 - mdpi.com
… Gi/o protein-mediated decrease in intracellular cAMP, but did not affect the increase in KOR internalization caused by the KOR agonists dynorphin A and (-)-U-50488 hydrochloride (…
Number of citations: 8 www.mdpi.com
R Capasso, F Borrelli, MG Cascio… - British journal of …, 2008 - Wiley Online Library
… Acetylcholine chloride, clonidine hydrochloride, neostigmine bromide, tetrodotoxin, U-50488 hydrochloride and croton oil were purchased from Sigma (Milan, Italy); ACEA, nor-…
Number of citations: 100 bpspubs.onlinelibrary.wiley.com
RB Raffa, GW Stagliano, S Umeda - Neuroscience letters, 2003 - Elsevier
… U-50,488H methanesulfonate, (+)U-50,488 hydrochloride (trans-[1R,2R]-3,4-dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide), naloxone hydrochloride, nor-BNI (…
Number of citations: 44 www.sciencedirect.com

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